(S)-3-Aminotetrahydrofuran-3-carboxylic acid
Overview
Description
Amino acids are organic compounds that contain amine (-NH2) and carboxyl (-COOH) functional groups, along with a side chain (R group) specific to each amino acid . Tetrahydrofuran is a heterocyclic compound, consisting of a five-membered ring with four carbon atoms and one oxygen . The compound you mentioned seems to be a fusion of these two structures.
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions . For example, the synthesis of certain sugar amino acids (SAAs) involves starting from nitro compounds and involves several steps .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together . Analyzing the molecular structure can provide insights into the compound’s properties and reactivity .Chemical Reactions Analysis
Acid-base reactions are common chemical reactions where an acid donates a proton (H+) to a base . The exact reactions that “(S)-3-Aminotetrahydrofuran-3-carboxylic acid” would undergo would depend on its specific structure and the conditions under which it is reacted .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. These properties can include solubility, reactivity, melting point, boiling point, etc .Scientific Research Applications
Synthesis and DNA/RNA Binding Properties
(S)-3-Aminotetrahydrofuran-3-carboxylic acid plays a significant role in the synthesis of biomimetic structures. Sriwarom, Padungros, and Vilaivan (2015) synthesized a conformationally constrained Pyrrolidinyl PNA using this compound, which demonstrated exceptional DNA binding affinity and specificity. This compound was particularly effective in binding to DNA over RNA and exhibited reduced nonspecific interactions and self-aggregation, a common issue in PNA due to its hydrophobic nature (Sriwarom, Padungros, & Vilaivan, 2015).
Asymmetric Synthesis of Stereoisomers
Bunnage et al. (2004) successfully applied the diastereoselective conjugate addition of lithium to synthesize cis- and trans-stereoisomers of 4-aminotetrahydrofuran-3-carboxylic acid. This synthesis demonstrated high diastereomeric excess and enantiomeric excess, indicating the potential of this approach in asymmetric synthesis (Bunnage, Davies, Roberts, Smith, & Withey, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3S)-3-aminooxolane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUWXXVBEAYCSQ-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@]1(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680185 | |
Record name | (3S)-3-Aminooxolane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315052-80-2 | |
Record name | (3S)-3-Aminooxolane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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